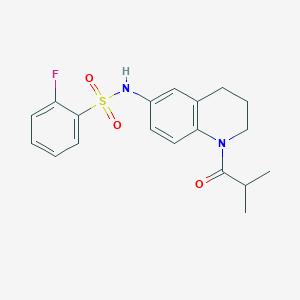

2-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a small molecule inhibitor that has shown potential in various scientific research applications.

Applications De Recherche Scientifique

Fluorescence Studies and Hybridization Affinity

Some novel fluorophores, including derivatives closely related to the compound , have been synthesized and studied for their fluorescence properties in various solvents. These fluorophores have been utilized for labeling oligodeoxyribonucleotides, enhancing their fluorescence signals and hybridization affinity, indicating potential applications in biochemistry and molecular biology (Singh & Singh, 2007).

Anti-Dengue Virus Agents

Diarylpyrazolylquinoline derivatives, closely related to the compound of interest, have shown potent anti-dengue virus activity. These compounds demonstrated significant inhibitory effects on dengue virus replication both in vitro and in vivo, suggesting their potential as antiviral agents (Lee et al., 2017).

Zinc(II) Detection

Fluorophores specific to Zinc(II), including structures similar to the compound , have been synthesized and studied. These fluorophores exhibit strong fluorescence when bound to Zinc(II), indicating their usefulness in the study of intracellular zinc levels (Kimber et al., 2001).

Antitumor Agents

Novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety, closely related to the compound , have been synthesized and evaluated for their antitumor activity. These compounds have shown promising results, with some exhibiting more potency and efficacy than standard drugs like Doxorubicin (Alqasoumi et al., 2010).

Antimicrobial Agents

Quinoline clubbed with sulfonamide moiety, structurally similar to the compound , have been synthesized as potential antimicrobial agents. These compounds have displayed significant activity against Gram-positive bacteria, indicating their potential use in treating bacterial infections (Unknown authors, 2019).

Ocular Hypotensive Action

Tetrahydroquinoline analogs, similar to the compound , have been synthesized and tested for their ocular hypotensive action. One particular compound showed significant reduction in intraocular pressure, suggesting its potential use in treating conditions like glaucoma (Pamulapati & Schoenwald, 2011).

Mécanisme D'action

Target of Action

The primary target of 2-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the growth and survival of bacteria .

Mode of Action

2-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme. This prevents PABA from binding to the enzyme and disrupts the synthesis of folic acid .

Biochemical Pathways

By inhibiting the enzyme dihydropteroate synthetase, 2-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide disrupts the folic acid synthesis pathway . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. Therefore, the inhibition of folic acid synthesis leads to a halt in DNA synthesis, which in turn inhibits bacterial growth .

Result of Action

The result of the action of 2-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is the inhibition of bacterial growth. By disrupting the synthesis of folic acid, the compound prevents the bacteria from replicating their DNA, which is necessary for cell division. This leads to a halt in bacterial growth and proliferation .

Propriétés

IUPAC Name |

2-fluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3S/c1-13(2)19(23)22-11-5-6-14-12-15(9-10-17(14)22)21-26(24,25)18-8-4-3-7-16(18)20/h3-4,7-10,12-13,21H,5-6,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIBDJRHLUVGNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2634075.png)

![N-[3-(acetylamino)phenyl]-2-methoxyacetamide](/img/structure/B2634076.png)

![N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2634077.png)

![2-Chloro-N-[4-[1-(difluoromethyl)imidazol-2-yl]phenyl]propanamide](/img/structure/B2634081.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2634082.png)

![6-Amino-1-(2-methylpropyl)-5-[(2-methylpropyl)(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2634083.png)

![2-{(Z)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolane-4-carboxylic acid](/img/structure/B2634084.png)

![4-[1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-4-oxo-N-(3-phenylpropyl)butanamide](/img/structure/B2634086.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2634090.png)